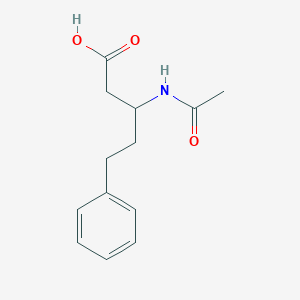
1-Acetil-5-metil-3-(trifluorometil)pirazol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Acetyl-5-methyl-3-(trifluoromethyl)pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications .
Aplicaciones Científicas De Investigación
1-Acetyl-5-methyl-3-(trifluoromethyl)pyrazole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
Target of Action
A related compound has shown potent in vitro antipromastigote activity, suggesting a potential target in the lmptr1 pocket .
Mode of Action
It’s known that pyrazoles, the core structure of this compound, exhibit tautomerism . This phenomenon may influence their reactivity and interaction with targets, leading to changes in structure and properties .
Biochemical Pathways
Pyrazoles are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . They can participate in the synthesis of disubstituted pyrimidines , which suggests potential involvement in nucleotide synthesis or related pathways.
Result of Action
Related compounds have shown antipromastigote activity , suggesting potential antimicrobial or antiparasitic effects.
Action Environment
The action of 1-Acetyl-5-methyl-3-(trifluoromethyl)pyrazole can be influenced by various environmental factors. For instance, its reactivity can be affected by the concentration in flow, with judicious control needed to avoid precipitation . Additionally, safety data suggests that it should be handled carefully to avoid dust formation and inhalation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetyl-5-methyl-3-(trifluoromethyl)pyrazole typically involves the reaction of 3-(trifluoromethyl)pyrazole with acetylating agents under controlled conditions. One common method includes the use of acetic anhydride in the presence of a catalyst such as pyridine .
Industrial Production Methods: Industrial production of this compound often employs continuous flow techniques to ensure high yield and purity. The process involves the lithiation of 3-(trifluoromethyl)pyrazole followed by acetylation in a controlled environment to avoid side reactions .
Análisis De Reacciones Químicas
Types of Reactions: 1-Acetyl-5-methyl-3-(trifluoromethyl)pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Comparación Con Compuestos Similares
3-Methyl-5-(trifluoromethyl)pyrazole: Similar structure but lacks the acetyl group.
1-Acetyl-3-(trifluoromethyl)pyrazole: Similar but without the methyl group at the 5-position.
Uniqueness: 1-Acetyl-5-methyl-3-(trifluoromethyl)pyrazole is unique due to the presence of both acetyl and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This combination enhances its potential in various applications compared to its analogs .
Propiedades
IUPAC Name |
1-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O/c1-4-3-6(7(8,9)10)11-12(4)5(2)13/h3H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLFSEIYWMBKMHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-5-[(2,4-dinitrophenoxy)methyl]-1,3-thiazole](/img/structure/B2403325.png)


![5,6-dimethyl-3-((2-morpholino-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2403328.png)
![2-(2-chlorophenyl)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]acetamide](/img/structure/B2403329.png)
![Methyl 3-(methoxyimino)-2-{[4-(trifluoromethyl)benzoyl]amino}propanoate](/img/structure/B2403330.png)
![Rel-2-cyclopropyl-5-((3aR,6aR)-hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)-1,3,4-oxadiazole](/img/structure/B2403335.png)



![2-(5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2403342.png)

![[(3-Cyanothiophen-2-yl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2403347.png)
